Pemetrexed-5-methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

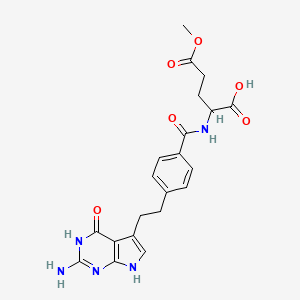

Pemetrexed-5-methyl ester is a derivative of pemetrexed, a well-known antifolate chemotherapy drug used primarily in the treatment of non-small cell lung cancer and malignant pleural mesothelioma . This compound is characterized by its ability to inhibit multiple enzymes involved in folate metabolism and nucleotide synthesis, making it a potent antineoplastic agent .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pemetrexed-5-methyl ester typically involves the esterification of pemetrexed. One common method starts with the reaction of 4-(2-(2-amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl)benzoic acid with methanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: For industrial production, the process is scaled up using large reactors with precise control over temperature and pH. The use of high-purity reagents and solvents is crucial to achieve a high yield and purity of the final product. Post-reaction purification typically involves crystallization or chromatography .

Chemical Reactions Analysis

Hydrolysis and Stability

Pemetrexed-5-methyl ester undergoes hydrolysis under specific conditions:

-

Alkaline Hydrolysis : Exposure to aqueous NaOH (pH 7.0–8.5) at temperatures below 20°C cleaves the methyl ester, yielding pemetrexed acid. Elevated temperatures (>25°C) promote chiral impurities (e.g., Formula C) .

-

Acid-Catalyzed Hydrolysis : Strong acids (e.g., p-toluenesulfonic acid) in alcohols like methanol or ethanol can reverse esterification but risk degrading the pyrrolo[2,3-d]pyrimidine core .

Hydrolysis Reaction :

Pemetrexed 5 methyl ester+H2ONaOHPemetrexed+CH3OH

Stability Challenges :

-

Dimer Formation : Prolonged basic conditions lead to dimeric impurities via nucleophilic attack of the glutamic acid amine on adjacent ester groups .

-

N-Methyl Impurity : Residual CDMT·NMM complexes can methylate the N1 nitrogen of the pyrrolo[2,3-d]pyrimidine ring, forming a stable byproduct .

Comparative Analysis of Synthetic Methods

Key Research Findings

-

Temperature Sensitivity : Reactions performed at 0–5°C minimize chiral impurities during hydrolysis .

-

Solvent Effects : NMP enhances coupling efficiency and reduces side reactions compared to DMF .

-

Biological Impact : The 5-methyl group does not significantly alter enzymatic inhibition (thymidylate synthase, dihydrofolate reductase) compared to pemetrexed, preserving antitumor activity .

Impurity Profile

Scientific Research Applications

Chemical Properties and Mechanism of Action

Pemetrexed-5-methyl ester is characterized by a methyl group at the 5-position of the pemetrexed backbone. This structural modification enhances its biological activity, particularly its ability to inhibit:

- Thymidylate synthase (TS)

- Dihydrofolate reductase (DHFR)

- Glycinamide ribonucleotide formyltransferase (GARFT)

These enzymes are crucial for de novo purine and pyrimidine synthesis, which are essential for DNA and RNA replication. By inhibiting these pathways, this compound effectively reduces tumor cell proliferation, similar to its parent compound, pemetrexed.

Research indicates that this compound retains significant antitumor activity. Interaction studies have shown that it binds effectively to folate transporters and enzymes involved in nucleotide synthesis. Its ability to inhibit key enzymes involved in folate metabolism has been well-documented, suggesting a similar mechanism of action as pemetrexed.

Comparison with Related Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Methyl group at 5-position | Inhibits thymidylate synthase |

| Pemetrexed Dimethyl Ester | Two methyl groups on the ester | Similar antitumor effects |

| Pemetrexed Disodium Salt | Sodium salt form; increased solubility | Clinically used; potent inhibitor |

| Pemetrexed Diethyl Ester | Ethyl groups instead of methyl | Intermediate; less active than parent |

The unique modification at the 5-position may influence its pharmacokinetics and biological interactions compared to other derivatives.

Clinical Applications and Case Studies

Pemetrexed has been extensively studied in various clinical settings, particularly for non-small cell lung cancer and mesothelioma. The following case studies illustrate its application:

- Chordoma Treatment : In a study involving three patients with recurrent chordoma treated with pemetrexed after failing multiple therapies, two patients showed partial responses while one did not respond due to high TS expression. This suggests that TS expression may correlate with treatment efficacy .

- CNS Malignancies : Another study evaluated pemetrexed in patients with primary CNS lymphoma. Out of eleven patients treated, four achieved complete responses while others had stable disease. Notably, the most common adverse events were manageable .

- Pediatric Cases : A phase II trial involving children with refractory solid tumors showed that while objective anti-tumor activity was limited, some patients achieved stable disease with tolerable side effects .

Future Directions in Research

The ongoing research into this compound focuses on:

- Mechanistic Studies : Understanding how structural modifications affect its interaction with target enzymes.

- Combination Therapies : Exploring synergistic effects when combined with other therapeutic agents.

- Biomarker Identification : Identifying predictive biomarkers that could guide therapy decisions based on TS expression levels.

Mechanism of Action

Pemetrexed-5-methyl ester exerts its effects by inhibiting key enzymes involved in folate metabolism and nucleotide synthesis. These enzymes include thymidylate synthase, dihydrofolate reductase, and glycinamide ribonucleotide formyltransferase . By inhibiting these enzymes, the compound disrupts DNA and RNA synthesis, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells .

Comparison with Similar Compounds

Methotrexate: Another antifolate drug used in cancer therapy.

Raltitrexed: A thymidylate synthase inhibitor used in the treatment of colorectal cancer.

Pralatrexate: A folate analog metabolic inhibitor used in the treatment of peripheral T-cell lymphoma.

Uniqueness: Pemetrexed-5-methyl ester is unique due to its multitargeted approach, inhibiting multiple enzymes simultaneously, which enhances its efficacy against a broad range of tumors. Its ability to be used in combination with other chemotherapeutic agents further distinguishes it from other antifolates .

Biological Activity

Pemetrexed-5-methyl ester is a derivative of pemetrexed, an established antifolate chemotherapeutic agent. This compound exhibits significant biological activity primarily through its inhibition of key enzymes involved in nucleotide synthesis, which is crucial for cellular proliferation and tumor growth. This article explores the biological activity of this compound, including its mechanisms, comparative studies, and relevant case studies.

This compound functions as an inhibitor of several folate-dependent enzymes:

- Thymidylate Synthase (TS) : This enzyme catalyzes the conversion of deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP), a critical step in DNA synthesis.

- Dihydrofolate Reductase (DHFR) : DHFR is essential for the reduction of dihydrofolate to tetrahydrofolate, which is necessary for purine and pyrimidine nucleotide synthesis.

- Glycinamide Ribonucleotide Formyltransferase (GARFT) : This enzyme plays a role in purine nucleotide biosynthesis.

The inhibition of these pathways leads to a reduction in the proliferation of tumor cells, making this compound a potential candidate for cancer treatment similar to its parent compound, pemetrexed .

Comparative Biological Activity

A comparative analysis of this compound with other related compounds highlights its unique properties:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Methyl group at 5-position | Inhibits TS, DHFR, GARFT |

| Pemetrexed Dimethyl Ester | Two methyl groups on the ester | Similar antitumor effects |

| Pemetrexed Disodium Salt | Sodium salt form; increased solubility | Clinically used; potent inhibitor |

| Pemetrexed Diethyl Ester | Ethyl groups instead of methyl | Intermediate; less active than parent |

The presence of a methyl group at the 5-position in this compound differentiates it from other derivatives and may influence its pharmacokinetics and biological interactions .

In Vitro Studies

In vitro studies indicate that this compound retains significant antitumor activity comparable to pemetrexed. These studies typically involve assessing cell viability, apoptosis induction, and cell cycle arrest in various cancer cell lines. The findings suggest that this compound effectively inhibits tumor growth through its action on the aforementioned enzymes .

Case Studies and Clinical Applications

Recent research has explored the application of this compound in combination therapies and novel delivery systems:

- Electrochemotherapy : A study demonstrated that electrochemically enhanced delivery systems could improve the release and efficacy of pemetrexed formulations, including derivatives like this compound. This approach showed a 10-15% increase in drug release under electrical stimulation compared to passive release methods .

- Predictive Biomarkers : A metabolomics study involving patients undergoing chemotherapy with pemetrexed highlighted potential biomarkers that could predict treatment response and toxicity. This research underscores the importance of personalized medicine in optimizing treatment regimens involving pemetrexed derivatives .

Properties

Molecular Formula |

C21H23N5O6 |

|---|---|

Molecular Weight |

441.4 g/mol |

IUPAC Name |

2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]-5-methoxy-5-oxopentanoic acid |

InChI |

InChI=1S/C21H23N5O6/c1-32-15(27)9-8-14(20(30)31)24-18(28)12-5-2-11(3-6-12)4-7-13-10-23-17-16(13)19(29)26-21(22)25-17/h2-3,5-6,10,14H,4,7-9H2,1H3,(H,24,28)(H,30,31)(H4,22,23,25,26,29) |

InChI Key |

KHRSEJRFFOKXIA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC(C(=O)O)NC(=O)C1=CC=C(C=C1)CCC2=CNC3=C2C(=O)NC(=N3)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.